molecular formula C20H25N5OS B2498822 6-cyclopropyl-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2202288-87-5

6-cyclopropyl-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2498822
CAS No.: 2202288-87-5
M. Wt: 383.51
InChI Key: FKTHLLXZKIKHBY-UHFFFAOYSA-N
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Description

The compound is a pyridazinone derivative, which is a class of compounds containing a pyridazin-3(2H)-one moiety . Pyridazinones are known for their wide range of biological activities. The cyclopropyl group and the thiopyrano group are additional structural features that could influence the compound’s properties and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazinone ring, a cyclopropyl group, and a thiopyrano group. The exact spatial arrangement of these groups would depend on the specific synthetic route used and the stereochemistry at the various chiral centers in the molecule .


Chemical Reactions Analysis

As a pyridazinone derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would be influenced by the electron-withdrawing effect of the pyridazinone ring and the electron-donating effect of the cyclopropyl and thiopyrano groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridazinone, cyclopropyl, and thiopyrano groups could affect properties such as solubility, melting point, and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Pyridazinone derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. The exact mechanism of action would need to be determined through biological testing .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Further studies could also explore the influence of different substituents on the pyridazinone ring .

Properties

IUPAC Name

6-cyclopropyl-2-[[1-(7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-3-yl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5OS/c26-20-4-3-18(15-1-2-15)23-25(20)12-14-5-8-24(9-6-14)19-11-16-13-27-10-7-17(16)21-22-19/h3-4,11,14-15H,1-2,5-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTHLLXZKIKHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NN=C5CCSCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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